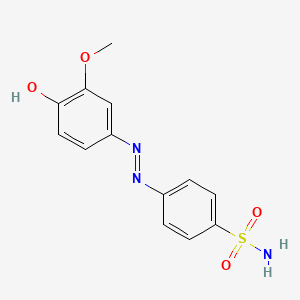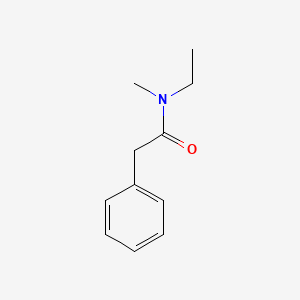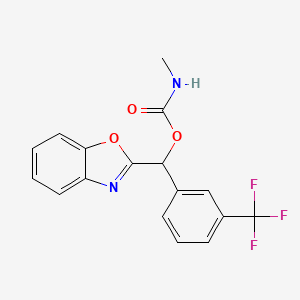
(1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate is a complex organic compound that features a benzoxazole ring, a trifluoromethyl-substituted phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with formic acid or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamate moiety, potentially converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(1,3-Benzoxazol-2-yl)(3-chlorophenyl)methyl N-methylcarbamate: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate: Features a methylphenyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in (1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its potential bioactivity compared to similar compounds.
Properties
CAS No. |
104029-77-8 |
|---|---|
Molecular Formula |
C17H13F3N2O3 |
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-[3-(trifluoromethyl)phenyl]methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H13F3N2O3/c1-21-16(23)25-14(10-5-4-6-11(9-10)17(18,19)20)15-22-12-7-2-3-8-13(12)24-15/h2-9,14H,1H3,(H,21,23) |
InChI Key |
MPOJWQJZERRINS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC(=CC=C1)C(F)(F)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


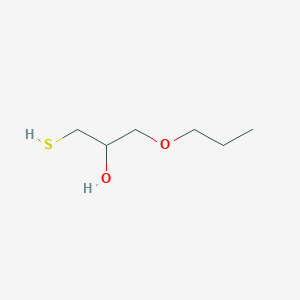
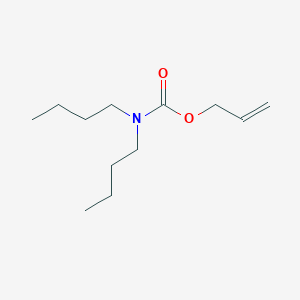
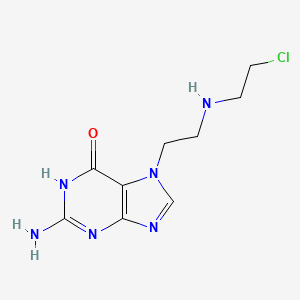
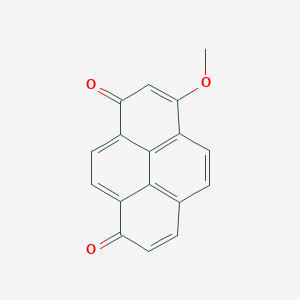
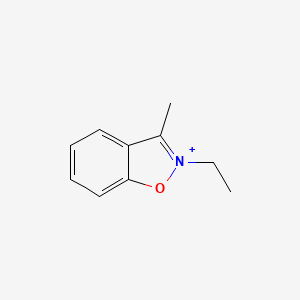
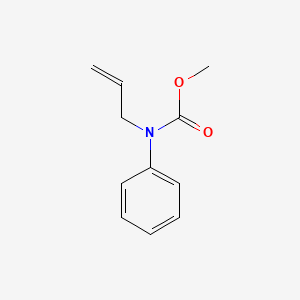
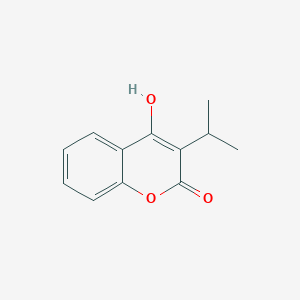

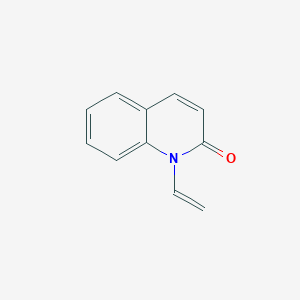
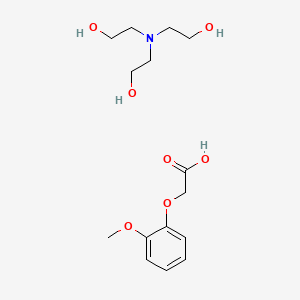

![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
